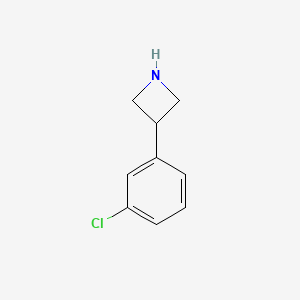

3-(3-Chlorophenyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

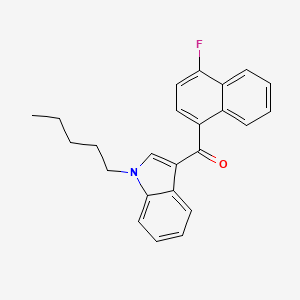

“3-(3-Chlorophenyl)azetidine” is a chemical compound with the molecular formula C9H10ClN . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms .

Synthesis Analysis

Azetidines, including “3-(3-Chlorophenyl)azetidine”, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other synthetic strategies include cyclization, cycloaddition, and transformation of other heterocyclic reactions .

Molecular Structure Analysis

The molecular weight of “3-(3-Chlorophenyl)azetidine” is 167.64 . As a derivative of azetidine, it shares the four-membered ring structure characteristic of azetidines .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Amino Acid Derivatives

“3-(3-Chlorophenyl)azetidine” is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition reactions . These derivatives are significant due to their potential biological activities and their role as building blocks in medicinal chemistry.

Peptidomimetic Chemistry

Due to its structural similarity to amino acids, “3-(3-Chlorophenyl)azetidine” serves as an excellent candidate for peptidomimetic applications. It can be incorporated into peptide chains to mimic natural peptides, which is crucial for developing therapeutic agents .

Catalytic Processes

This compound finds use in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. Its reactivity can be harnessed to facilitate these reactions, which are pivotal in creating complex organic molecules .

Ring-Opening Reactions

The strained nature of the azetidine ring makes “3-(3-Chlorophenyl)azetidine” an ideal substrate for ring-opening reactions. These reactions are valuable for the synthesis of a wide range of chemical structures with potential pharmacological properties .

Polymer Synthesis

“3-(3-Chlorophenyl)azetidine” is also applied in the field of polymer synthesis. Its incorporation into polymers can impart unique physical and chemical properties, making it useful for creating specialized materials .

C(sp3)–H Functionalization

The compound is involved in C(sp3)–H functionalization strategies, which is a method for modifying carbon-hydrogen bonds to introduce new functional groups. This is a key technique in the diversification of organic compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-chlorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHRLOXZZSLYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741751 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)azetidine | |

CAS RN |

1203798-86-0 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)